

Predicted ADMET profile of 5-Nitro-4-hydroxyquinazoline

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Compound of Interest

Compound Name: 5-Nitro-4-hydroxyquinazoline

Cat. No.: B1437723

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An In-Depth Technical Guide: Predicted ADMET Profile of **5-Nitro-4-hydroxyquinazoline**

Authored for: Drug Development Professionals, Medicinal Chemists, and Preclinical Scientists

Abstract

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, forming the basis of numerous approved therapeutics, particularly in oncology. **5-Nitro-4-hydroxyquinazoline** is a derivative of this privileged scaffold, whose developmental potential is critically dependent on its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. This technical guide provides a comprehensive, in-silico-based prediction and analysis of these properties. Utilizing established computational models and drawing parallels with structurally related compounds, we present a predictive assessment of the compound's physicochemical characteristics, pharmacokinetic behavior, and potential toxicological liabilities. Key findings suggest moderate oral bioavailability but flag the nitroaromatic moiety as a potential liability for mutagenicity and a primary site for metabolism. This document outlines the methodologies for these predictions, interprets the data within the context of a drug discovery program, and provides strategic recommendations for future experimental validation.

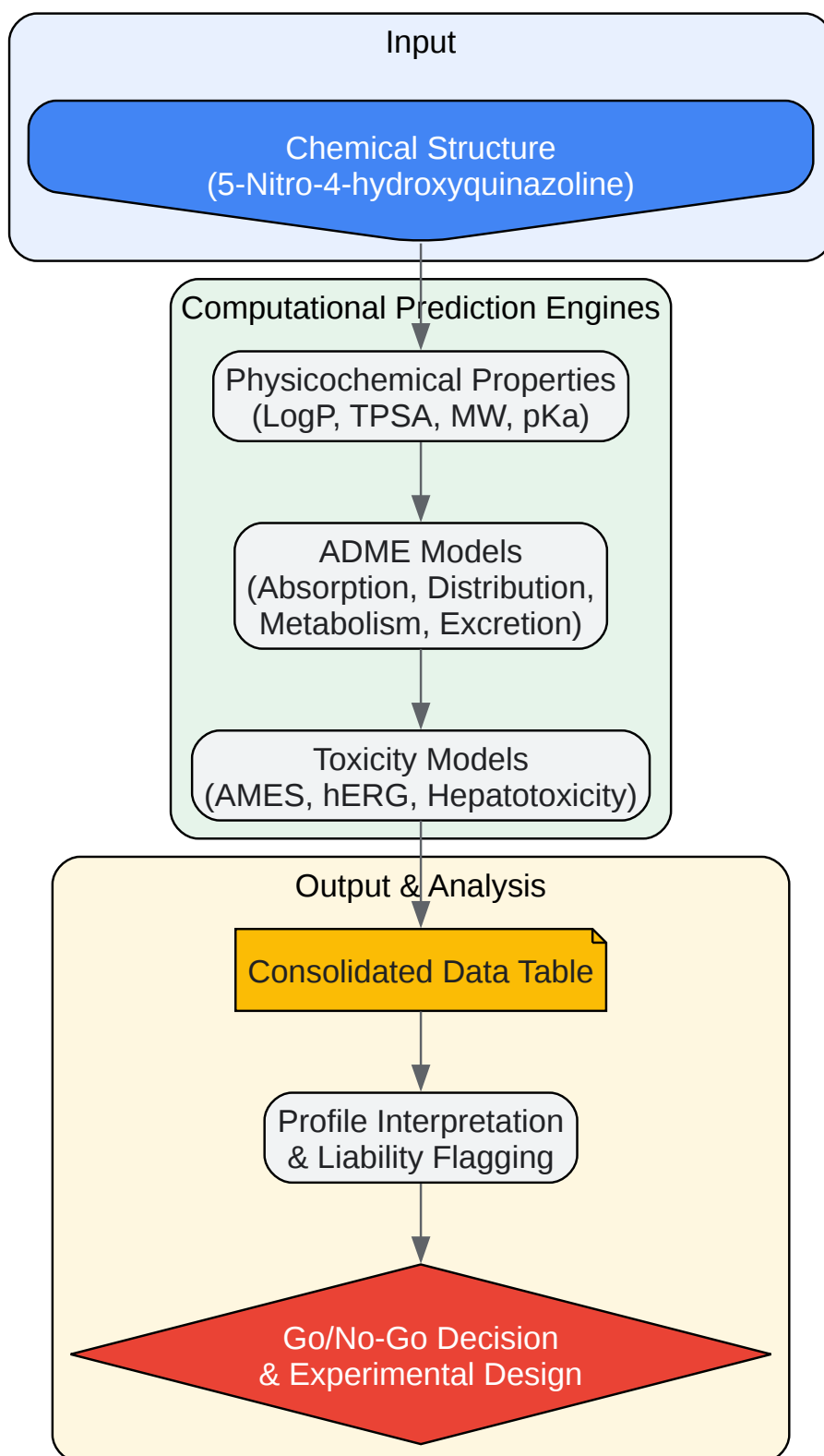
Introduction: The Quinazoline Scaffold and the ADMET Imperative

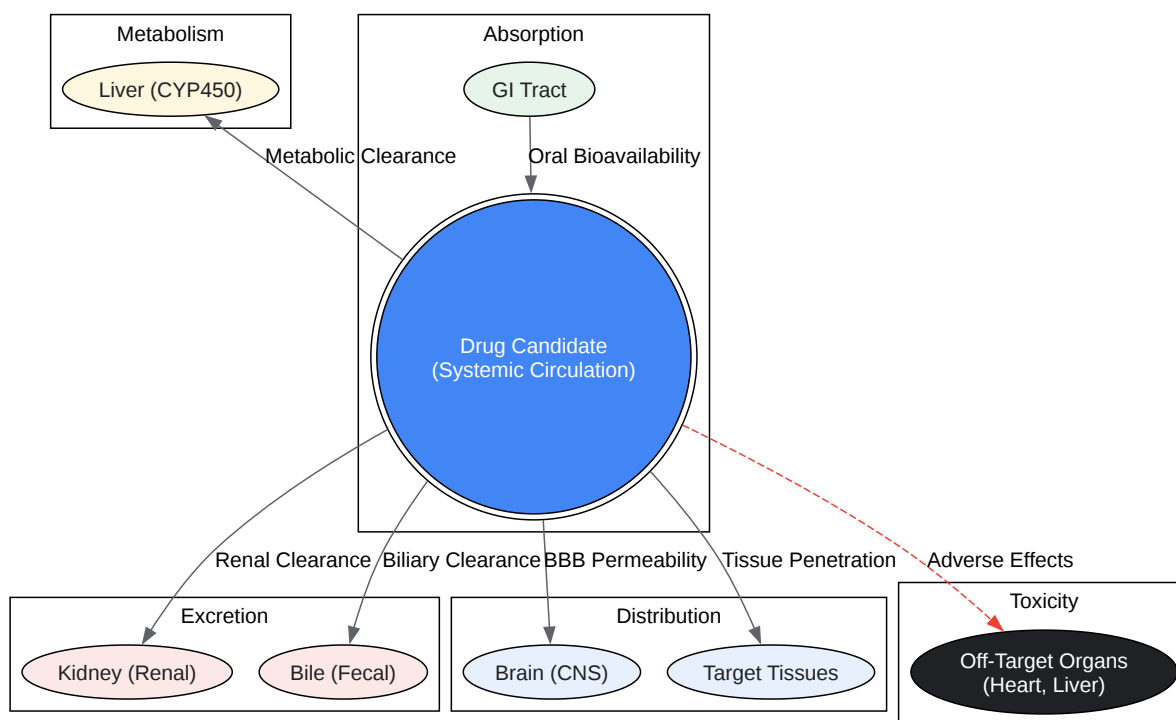
The 4-hydroxyquinazoline core is a bioisostere of quinoline and is prevalent in molecules targeting protein kinases, owing to its ability to form key hydrogen bond interactions within the ATP-binding pocket.[1][2] The introduction of a nitro group at the 5-position, creating **5-Nitro-4-hydroxyquinazoline** (CAS No: 99768-67-9), significantly alters the molecule's electronic and steric properties, which can modulate its biological activity and, critically, its ADMET profile.[3][4]

In modern drug discovery, addressing ADMET properties at the earliest stages is not merely advantageous; it is essential. Late-stage failures due to poor pharmacokinetics or unforeseen toxicity are a primary cause of the staggering costs associated with pharmaceutical development.[5] Therefore, the use of robust, validated computational models to predict these parameters provides an indispensable tool for triaging and prioritizing compounds, guiding chemical optimization, and designing rational experimental studies.[6][7] This guide serves as a predictive blueprint for **5-Nitro-4-hydroxyquinazoline**, applying these principles to forecast its viability as a drug candidate.

The Rationale for In Silico ADMET Profiling

Before committing to costly and time-consuming synthesis and in vitro testing, computational ADMET profiling offers a rapid, data-driven assessment of a molecule's drug-like properties.[8][9] These models are built upon vast datasets of experimentally determined properties and leverage Quantitative Structure-Activity Relationship (QSAR) and machine learning algorithms to predict the behavior of novel chemical entities.[10] The primary value of this approach lies in its ability to identify potential liabilities early, allowing for a "fail fast, fail cheap" strategy that conserves resources for the most promising candidates.[5] The workflow is a multi-step process that integrates various predictive models to build a holistic profile of the compound.





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